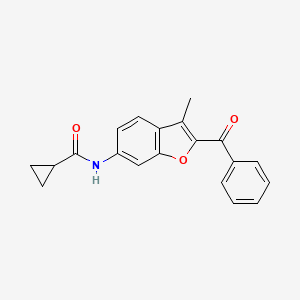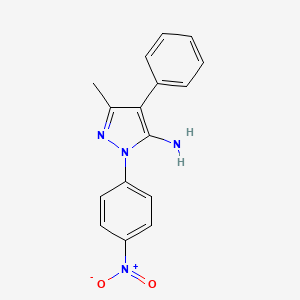
benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate is a chemical compound with the molecular formula C14H18F3NO3 and a molecular weight of 305.3 g/mol. This compound is characterized by its trifluoromethyl group, hydroxyl group, and carbamate functional group, making it a unique and versatile molecule in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to 25°C.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction parameters and improved safety. The use of catalysts such as triethylamine can enhance the reaction efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzyl N-(1,1,1-trifluoro-2-oxo-4-methylpentan-3-yl)carbamate.
Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethylamine derivative.
Substitution: The hydroxyl group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide or iodide can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzyl N-(1,1,1-trifluoro-2-oxo-4-methylpentan-3-yl)carbamate
Reduction: Trifluoromethylamine derivatives
Substitution: Various nucleophilic substitution products
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the hydroxyl group can form hydrogen bonds with biological targets.
類似化合物との比較
Benzyl N-(1,1,1-trifluoro-2-oxo-4-methylpentan-3-yl)carbamate
Trifluoromethylamine derivatives
Other carbamate compounds
Uniqueness: Benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to other carbamate compounds.
特性
IUPAC Name |
benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3/c1-9(2)11(12(19)14(15,16)17)18-13(20)21-8-10-6-4-3-5-7-10/h3-7,9,11-12,19H,8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESFXBYSHTUGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(F)(F)F)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798707-16-0 |
Source


|
| Record name | benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(morpholin-4-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2877911.png)
![N-[(5E)-6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-3-nitrobenzamide](/img/structure/B2877914.png)
![1-[3-(Oxan-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877915.png)


![(2S,3aS,7aS)-1-[(2E)-3-phenylprop-2-enoyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B2877921.png)
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2877922.png)



![tert-Butyl N-[(1-benzyl-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B2877926.png)
![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2877928.png)
